molecular formula C18H18N4O5 B14363999 N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N'-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea CAS No. 93953-73-2

N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N'-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea

Cat. No.: B14363999
CAS No.: 93953-73-2
M. Wt: 370.4 g/mol
InChI Key: XMXQMROQFXRYSK-UHFFFAOYSA-N
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Description

N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N’-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both cyclohexa-1,4-dienyl and hydrazinyl groups, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N’-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the oxidation of 3,6-dihydroxy derivatives with nitrogen oxides in the presence of molecular sieves . The intermediate compounds are then subjected to further reactions, such as condensation and cyclization, to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N’-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitrogen oxides, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions produce hydroquinone derivatives.

Scientific Research Applications

N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N’-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme activities and protein interactions.

    Industry: It may be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N’-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor functions. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N’-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea is unique due to its combination of cyclohexa-1,4-dienyl and hydrazinyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for studying complex reaction mechanisms and developing new applications in various scientific fields.

Properties

CAS No.

93953-73-2

Molecular Formula

C18H18N4O5

Molecular Weight

370.4 g/mol

IUPAC Name

1-(2,5-dihydroxyphenyl)-3-[4-(2,4-dioxopentan-3-yldiazenyl)phenyl]urea

InChI

InChI=1S/C18H18N4O5/c1-10(23)17(11(2)24)22-21-13-5-3-12(4-6-13)19-18(27)20-15-9-14(25)7-8-16(15)26/h3-9,17,25-26H,1-2H3,(H2,19,20,27)

InChI Key

XMXQMROQFXRYSK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)C)N=NC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)O)O

Origin of Product

United States

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